2-({(2E)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid
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Overview
Description
2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzyloxyphenyl group, a cyano group, and a propenoyl group attached to an aminobenzoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting with the preparation of the benzyloxyphenyl intermediate. This intermediate is then subjected to a series of reactions, including nitration, reduction, and acylation, to introduce the cyano and propenoyl groups. The final step involves the coupling of the intermediate with aminobenzoic acid under specific reaction conditions, such as the use of a suitable solvent and catalyst, to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID may involve optimized synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoic acid derivatives and cyano-substituted compounds, such as:
- 4-(Benzyloxy)benzoic acid
- 2-Cyano-3-(4-methoxyphenyl)acrylic acid
- 2-({(E)-3-[4-(Methoxy)phenyl]-2-cyano-2-propenoyl}amino)benzoic acid
Uniqueness
What sets 2-({(E)-3-[4-(BENZYLOXY)PHENYL]-2-CYANO-2-PROPENOYL}AMINO)BENZOIC ACID apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and a subject of interest in scientific research.
Properties
Molecular Formula |
C24H18N2O4 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O4/c25-15-19(23(27)26-22-9-5-4-8-21(22)24(28)29)14-17-10-12-20(13-11-17)30-16-18-6-2-1-3-7-18/h1-14H,16H2,(H,26,27)(H,28,29)/b19-14+ |
InChI Key |
ITGXZCCLSIKOAD-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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